t-BuO2C-PEG6-SS-PEG6-CO2tBu
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74O16S2/c1-37(2,3)53-35(39)7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-33-55-56-34-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-36(40)54-38(4,5)6/h7-34H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFAWYUYTADKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74O16S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Mechanistic Investigations of Disulfide Reversibility Within Peg Systems
Exploration of Thiol-Disulfide Exchange Reactions in Polymeric Networks
The disulfide bond in t-BuO2C-PEG6-SS-PEG6-CO2tBu is susceptible to thiol-disulfide exchange, a dynamic covalent reaction that is fundamental to the behavior of many disulfide-containing polymers. acs.org This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. acs.org This process results in the cleavage of the original disulfide bond and the formation of a new one, effectively "shuffling" the disulfide linkages within the system.
In polymeric networks, this exchange reaction is the basis for self-healing and stimulus-responsive materials. osti.govaxispharm.com For instance, when a disulfide-crosslinked polymer network is damaged, the thiol-disulfide exchange mechanism allows the bonds to rearrange and reform across the fractured interface, restoring the material's integrity. axispharm.com The rate and equilibrium of this exchange are influenced by several factors, including the concentration of free thiols, pH (which determines the thiolate concentration), and the local steric and electronic environment of the disulfide bond. osti.gov In systems analogous to This compound , the flexible PEG chains facilitate the mobility required for these exchange reactions to occur efficiently in solution or within a hydrogel matrix. purepeg.com
The dynamic nature of this exchange is critical in applications like mucoadhesion, where polymers containing thiol groups can form new disulfide bonds with cysteine-rich proteins in mucus membranes, leading to in-situ gelation and adhesion. acs.org
Analysis of Redox-Responsive Disulfide Cleavage Mechanisms
Disulfide bonds are inherently redox-active, meaning they can be cleaved under reducing conditions and reformed under oxidizing conditions. This responsiveness is a central feature of molecules like This compound and is exploited to create materials that change their properties in response to specific chemical environments. nih.govrsc.org
A key biological stimulus for disulfide bond cleavage is the reducing agent glutathione (B108866) (GSH). nih.govspringernature.com There is a significant redox gradient between the extracellular and intracellular environments; the concentration of GSH is typically low in the extracellular space (2-20 µM) but high within the cell cytosol (up to 10 mM). nih.gov This differential provides a precise trigger for the cleavage of disulfide bonds.
In the context of This compound , exposure to millimolar concentrations of GSH, mimicking the intracellular environment, would lead to the rapid reduction of the S-S bond into two separate thiol-terminated PEG molecules (t-BuO2C-PEG6-SH ). This mechanism is widely studied for creating redox-responsive nanoparticles and hydrogels for targeted intracellular drug delivery. acs.orgnih.govnih.gov For example, disulfide-crosslinked nanoassemblies remain stable in low-GSH environments but quickly disassemble to release their cargo upon entering the high-GSH cytosol of a cell. nih.govrsc.org The table below summarizes typical conditions for GSH-mediated cleavage.
| Parameter | Condition | Outcome | Source(s) |
| GSH Concentration | 10 mM (Intracellular) | Rapid and complete cleavage of disulfide bonds. | nih.govnih.gov |
| GSH Concentration | 2-20 µM (Extracellular) | Disulfide bonds remain largely intact and stable. | nih.gov |
| System Type | Disulfide-crosslinked cryogels | Complete dissolution into water-soluble products. | nih.gov |
| System Type | Disulfide-crosslinked nanoparticles | Disassembly and release of encapsulated contents. | nih.govrsc.org |
Mechanical force can act as a stimulus to modulate the kinetics of disulfide bond cleavage. Single-molecule force spectroscopy experiments have demonstrated that applying a stretching force to a disulfide bond can significantly accelerate its rate of reduction by chemical agents like dithiothreitol (B142953) (DTT). researchgate.netrsc.org The reduction rate shows an exponential dependence on the applied force. researchgate.net This phenomenon is attributed to the lengthening of the disulfide bond at the transition state of the thiol-disulfide exchange reaction, which is favored by mechanical stretching. researchgate.netrsc.org
This mechanochemical activation suggests that in polymeric systems containing This compound subjected to mechanical stress (e.g., ultrasonic cavitation or shear forces), the disulfide bond could become more susceptible to cleavage. acs.org Ultrasound, for instance, has been used to initiate disulfide scission in polymers, triggering a subsequent chemical reaction to release molecular cargo. acs.org This provides a non-invasive method for spatiotemporal control over disulfide bond cleavage.
While disulfide bonds themselves are not inherently sensitive to visible light, their cleavage can be induced photochemically through indirect mechanisms. nih.gov A common strategy involves the use of a photoinitiator that, upon exposure to light (typically UV), generates free radicals. nih.gov These radicals can then attack the disulfide bond, leading to its scission and the formation of a thiyl radical. nih.gov
This process can lead to the degradation of a disulfide-crosslinked polymer network. nih.gov The liberated thiyl radicals can participate in further exchange reactions, enabling photo-induced plasticity or self-healing in materials. nih.gov For a molecule like This compound , incorporating it into a polymer matrix with a suitable photoinitiator would render the system photo-responsive, allowing light to be used as an external trigger for disulfide cleavage. nih.gov
Direct photolysis of the S-S bond can also occur, typically requiring high-intensity or short-wavelength UV light. osti.gov Studies on simple disulfides show that UV excitation can lead to homolytic S-S bond cleavage, producing two thiyl radicals. osti.govacs.org
Kinetic and Equilibrium Studies of Disulfide Reduction Processes
The kinetics of disulfide reduction are crucial for understanding the performance of responsive materials. Studies have shown that the rate of reduction is influenced by multiple factors, including the concentration of the reducing agent, the applied mechanical force, and the polymer architecture. nih.govresearchgate.net
Concentration Dependence : The rate of disulfide reduction by agents like DTT is linearly dependent on the concentration of the reducing agent. researchgate.net
Force Dependence : As noted earlier, the reduction rate is exponentially dependent on the applied stretching force, with a 10-fold increase observed over a 300 pN range in single-molecule experiments. researchgate.net
The table below summarizes key findings on the kinetics of disulfide reduction.
| Influencing Factor | Observation | Mechanism/Implication | Source(s) |
| Reducing Agent Conc. | Rate is linearly dependent on concentration. | Follows standard bimolecular reaction kinetics. | researchgate.net |
| Mechanical Force | Rate is exponentially dependent on applied force. | Force lowers the activation energy by lengthening the S-S bond at the transition state. | researchgate.netrsc.org |
| Polymer Architecture | Release kinetics vary between block and random copolymers. | Polymer packing and accessibility of disulfide bonds affect the reaction rate. | nih.gov |
Equilibrium of the thiol-disulfide exchange can be controlled by the redox potential of the surrounding environment. In highly reducing environments, the equilibrium favors the cleaved thiol state, while oxidizing conditions favor disulfide bond formation. osti.gov
Influence of Polymer Architecture and Chain Length on Disulfide Reversibility and Dynamics
The polymer architecture surrounding a disulfide bond has a profound impact on its reactivity and the properties of the resulting material. The PEG chains in This compound are relatively short, but in larger polymeric systems, variations in chain length and arrangement (e.g., block vs. random copolymers) lead to significant differences in behavior.
Studies comparing disulfide-crosslinked nanogels made from block copolymers (BCPs) versus random copolymers (RCPs) have revealed important distinctions. nih.govrsc.org
Encapsulation Stability : BCP-based nanogels exhibit significantly better encapsulation stability at low (micromolar) glutathione concentrations compared to their RCP counterparts. nih.govrsc.org
Loading Capacity : BCP nanogels also show considerably higher drug loading capacity. nih.gov
Release Kinetics : Despite having a lower density of disulfide bonds, RCP nanogels can show faster and more complete release of cargo upon exposure to a reducing agent. This indicates that the release kinetics are not governed by crosslinking density alone but are strongly influenced by polymer packing and the accessibility of the disulfide bonds, which are determined by the polymer architecture. nih.gov
The length of the PEG chains also plays a role. Longer, more flexible chains can increase the accessibility of the disulfide bond to reducing agents but may also lead to different packing arrangements in self-assembled structures, thereby influencing stability and release profiles. purepeg.com The defined structure of This compound , with its two PEG6 arms, provides a specific balance of hydrophilicity and steric accessibility that influences the dynamics of its central disulfide bond.
Advanced Polymeric Structures and Architectures Derived from T Buo2c Peg6 Ss Peg6 Co2tbu
Design and Formation of Block Copolymers and Amphiphilic Architectures
The inherent structure of t-BuO2C-PEG6-SS-PEG6-CO2tBu, with its distinct hydrophilic PEG segments and a cleavable disulfide core, makes it an ideal precursor for developing amphiphilic block copolymers. nih.govnih.gov These copolymers possess both hydrophilic and hydrophobic domains, a characteristic that drives their self-assembly in aqueous environments. The synthesis of such architectures can be achieved through various polymerization techniques where the this compound moiety is incorporated as a key segment. nih.govrsc.org
The design of these copolymers often involves modifying the terminal tert-butyl ester groups to introduce hydrophobic blocks or other functional moieties. This versatility allows for the precise tuning of the hydrophilic-lipophilic balance, which in turn dictates the morphology and stability of the resulting self-assembled structures. mdpi.com The presence of the disulfide bond is a critical design element, imparting a "smart" quality to the material, allowing it to respond to specific environmental triggers. nih.gov
Self-Assembly into Stimuli-Responsive Micellar Systems
In aqueous solutions, amphiphilic block copolymers derived from this compound spontaneously self-assemble into core-shell micellar structures. rsc.orgnih.gov The hydrophobic segments form the core of the micelle, which can serve as a reservoir for hydrophobic molecules, while the hydrophilic PEG chains form a protective outer corona. This corona enhances the stability of the micelles in biological fluids. mdpi.com
A key feature of these micellar systems is their stimuli-responsive nature, conferred by the disulfide linkage. nih.gov In environments with high concentrations of reducing agents, such as glutathione (B108866) (GSH) found inside cells, the disulfide bond is cleaved. mdpi.comnih.gov This cleavage leads to the disassembly of the micelle and the subsequent release of its encapsulated contents. rsc.orgnih.gov This reduction-sensitivity makes these micelles highly promising for targeted drug delivery applications, as drug release can be triggered specifically within the target cells, minimizing systemic toxicity. rsc.orgrsc.org The properties of these micelles can be tuned by altering the length and nature of the polymer blocks. arxiv.org
Table 1: Characteristics of Stimuli-Responsive Micellar Systems
| Copolymer System | Micelle Diameter (nm) | Stimulus for Disassembly | Key Findings | Reference |
|---|---|---|---|---|
| PEG-SS-PCL | ~100 nm | Reducing agents (e.g., DTT, GSH) | Demonstrated enhanced drug release in a reductive environment, mimicking intracellular conditions. | mdpi.com |
| PEG–SSPCA | ~60-100 nm | pH and Reducing agents | Showed dual-responsive behavior with accelerated drug release in acidic and reductive environments. | rsc.org |
| DSPE-SS-PEG2k | Not Specified | Reducing agents (e.g., GSH) | The micellar carrier was designed for a tumor microenvironment-responsive delivery platform. nih.gov | nih.gov |
Engineering of Reduction-Sensitive Polymeric Nanoparticles
Building upon the principles of self-assembly, this compound and its derivatives are instrumental in engineering reduction-sensitive polymeric nanoparticles. rsc.org These nanoparticles are designed to be stable in physiological circulation but to disassemble and release their payload upon entering the reducing environment of a cell. nih.govhilarispublisher.com The disulfide bond acts as a trigger, breaking apart in the presence of high intracellular GSH concentrations (2-10 mM), which are significantly higher than extracellular levels (~2 µM). mdpi.comhilarispublisher.com
The engineering process involves creating cross-linked networks where the disulfide bond is a key component of the cross-linker. rsc.orgacs.org This can result in core-cross-linked or shell-cross-linked nanoparticles. Core-cross-linking enhances the stability of the nanoparticles, preventing premature drug leakage, while ensuring rapid payload release upon cleavage of the disulfide bonds within the core. rsc.org This strategy effectively addresses common challenges in drug delivery, such as insufficient release at the target site. rsc.org
Table 2: Properties of Reduction-Sensitive Polymeric Nanoparticles
| Nanoparticle Type | Polymer Composition | Size Range (nm) | Release Trigger | Observed Outcome | Reference |
|---|---|---|---|---|---|
| Core-Cross-linked Micelles | mPEG-b-P(LGA-co-MCC) | ~120 nm | 10 mM GSH | Avoided premature drug release and dissociated in response to high reductant levels. | rsc.org |
| Sheddable Shell Nanoparticles | Drug-SS-PEG | Variable | GSH, DTT | PEG shell is detached in the reductive environment, facilitating drug release. | hilarispublisher.com |
| Flower-like Nanoparticles | PLA-SS-PEG | 167-300 nm | GSH | Nanoparticles disassemble in the presence of cellular concentrations of glutathione. acs.org | acs.org |
Development of Hydrogels with Tunable Degradability and Responsiveness
The incorporation of disulfide bonds, originating from precursors like this compound, into hydrogel networks allows for the creation of materials with precisely controlled degradation profiles. nih.govpurdue.edu Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications. nih.gov By using disulfide-containing cross-linkers, the resulting hydrogels can be designed to degrade in response to specific reducing stimuli. acs.orgresearchgate.net This "on-demand" degradation is highly advantageous for applications such as cell encapsulation and controlled drug release, where the timing of scaffold removal or therapeutic release is critical. researchgate.netnih.gov The mechanical properties and swelling degree of these hydrogels can be controlled by varying the concentration and type of the cross-linker. acs.orgnih.gov
Synthesis and Characterization of Reduction-Sensitive PEG-Hydrogels
The synthesis of reduction-sensitive PEG-hydrogels typically involves the reaction of multi-arm PEG molecules functionalized with thiol groups (PEG-SH) with other polymers or cross-linkers containing pyridyl disulfide or other reactive groups, leading to the formation of disulfide cross-links. acs.orgnih.govnih.gov For instance, the oxidative cross-linking of thiol-terminated Tetra-PEG macromers can form disulfide-cross-linked polymer networks. acs.org
Characterization of these hydrogels is crucial to understanding their behavior. Rheological tests are used to measure their mechanical properties, such as storage modulus (G') and loss modulus (G''), which define their solid-like or liquid-like behavior. acs.orgresearchgate.net Swelling studies quantify the hydrogel's ability to absorb water, which influences nutrient transport and drug diffusion. nih.gov Degradation is assessed by exposing the hydrogels to reducing agents like DTT or GSH and monitoring changes in mass or mechanical properties over time. acs.orgnih.gov
Table 3: Synthesis and Properties of Reduction-Sensitive PEG-Hydrogels
| Precursors | Cross-linking Chemistry | Gelation Time | Degradation Stimulus | Key Characteristics | Reference |
|---|---|---|---|---|---|
| HA-pyridyl disulfide and PEG-dithiol | Thiol-disulfide exchange | Within minutes at 37°C | Glutathione (GSH), Hyaluronidase | Mechanical properties and swelling can be controlled by precursor ratio. acs.orgresearchgate.netnih.gov | acs.orgresearchgate.netnih.gov |
| Tetra-arm PEG-SH | Oxidation (H₂O₂) | ~30 minutes | Reducing agents | Network connectivity depends on macromer concentration during preparation. acs.org | acs.org |
| PEG-SH and PEG-OPSS | Thiol-pyridyl disulfide exchange | < 30 seconds | Reducing agents | Rapid in situ formation under physiological conditions. nih.gov | nih.gov |
Multi-Stimuli Responsive Hydrogel Designs Incorporating Disulfide Linkages
To create more sophisticated "smart" materials, disulfide linkages can be integrated into hydrogel networks along with other stimuli-responsive moieties. nih.govmdpi.com This results in multi-stimuli responsive hydrogels that can react to a combination of triggers, such as pH, temperature, and redox potential. mdpi.commdpi.com For example, a hydrogel could be designed to be stable under normal physiological conditions but degrade upon entering a tumor microenvironment, which is characterized by both higher GSH levels and lower pH. nih.gov Such dual-responsive systems offer enhanced control over material behavior and can lead to more specific and effective therapeutic strategies. rsc.org The design possibilities are vast, allowing for hydrogels that respond to various combinations of physical, chemical, and biological signals. nih.govmdpi.com
Fabrication of Dynamic Covalent Networks for Self-Healing Materials
The reversible nature of the disulfide bond is the foundation for creating dynamic covalent networks capable of self-healing. acs.orgnih.gov Unlike conventional covalent bonds, disulfide bonds can undergo exchange reactions, particularly thiol-disulfide exchange, at moderate temperatures or upon stimulation. acs.orgnih.gov When a material containing these dynamic bonds is damaged, the disulfide bonds across the fractured surfaces can exchange and reform, restoring the cross-linked network and healing the damage. acs.orgresearchgate.net
This self-healing capability is achieved by incorporating a high density of disulfide groups into a polymer network. acs.orgresearchgate.net The process is often thermally driven, as increased temperature provides the necessary chain mobility for the disulfide exchange reactions to occur across the damaged interface. acs.org This approach has been successfully used to impart self-healing properties to a variety of polymeric materials, leading to full recovery of mechanical properties after damage. acs.orgbohrium.com The healing process can often be repeated multiple times. acs.org The primary reaction responsible for the self-healing in many of these polymers is disulfide-disulfide metathesis. nih.gov
Table 4: Performance of Disulfide-Based Self-Healing Materials
| Material Type | Healing Condition | Healing Time | Healing Efficiency | Underlying Mechanism | Reference |
|---|---|---|---|---|---|
| Covalently cross-linked rubber | Moderate temperature | Not Specified | Full recovery of mechanical properties | Disulfide exchange leading to renewal of cross-links. acs.org | acs.org |
| Epoxy networks | Elevated temperature (e.g., 60°C) | ~1 hour | Variable, can be high | Dynamic exchange of disulfide bonds. researchgate.net | researchgate.net |
| Acrylate thermosets | Heating | < 1 hour | Up to 95% repair of surface cracks | Disulfide exchange upon heating. bohrium.com | bohrium.com |
Reversible Cross-linking in Polymer Brushes
Polymer brushes, which are assemblies of polymer chains tethered to a surface, can be designed to have tunable properties through reversible cross-linking. This process allows the material to switch between a cross-linked (gel) and a de-cross-linked (brush) state in response to external stimuli. The incorporation of disulfide bonds is a key strategy for achieving this reversibility.
The disulfide bond (S-S) within a cross-linker can be cleaved under specific conditions, such as thermal or photochemical stimuli, and then reformed through an oxidative process. nih.gov This reversible cleavage and reformation of the S-S bond provides a pathway for controlling the cross-linking state of the polymer brush. nih.gov For instance, a study on poly(furfuryl methacrylate) (PFMA) brushes utilized a disulfide-containing bismaleimide (B1667444) as a cross-linker. nih.gov The disulfide bond in these cross-linked brushes could be cleaved, leading to de-cross-linking, and subsequently regenerated. nih.gov
This ability to reversibly tune the degree of cross-linking can alter the surface's physical properties, such as wettability. nih.gov The combination of different stimuli-responsive mechanisms, such as Diels-Alder/retro-Diels-Alder reactions alongside disulfide bond cleavage, can create multi-stimuli-responsive brush gels. nih.gov This approach is attractive for developing smart, functional surfaces with patterned structures and switchable properties without the need for metal catalysts. nih.gov
Table 1: Stimuli for Reversible Disulfide Bond Modulation in Polymer Brushes
| Stimulus | Effect on Disulfide Bond | Outcome |
| Thermal | Cleavage | De-cross-linking |
| Photochemical | Cleavage | De-cross-linking |
| Oxidative | Reformation | Cross-linking |
This table illustrates the general principles of how different stimuli can control the state of disulfide bonds within a polymer network, based on findings from related systems. nih.gov
Thermally-Activated Network Rearrangements in Disulfide-Containing Polymers
Disulfide bonds can also be employed to create polymers capable of thermally-activated network rearrangements, which is a critical feature for developing self-healing or malleable materials. When a polymer network containing disulfide bonds is heated, the S-S bonds can undergo an exchange reaction. This dynamic process allows the polymer chains to rearrange and relax stress, enabling the material to repair damage or be reshaped.
The efficiency of these thermal exchange reactions can be influenced by the steric hindrance around the disulfide bond. In some polymer networks, increasing steric hindrance has been shown to lower the activation energy required for these thermal exchange reactions. This facilitates the bond rearrangement process at lower temperatures.
While specific data on polymers derived from this compound is not available, research on other disulfide-containing polymethacrylate (B1205211) networks demonstrates the principle. For example, the introduction of bulky substituted piperidine (B6355638) rings adjacent to a trisulfide linkage in a polymethacrylate network was found to influence the thermal healing properties of the material. A stress-relaxation experiment in such a system can reveal the activation energy for the thermal exchange reactions.
Table 2: Conceptual Factors Influencing Thermally-Activated Disulfide Exchange
| Factor | Influence on Network Rearrangement | Potential Effect |
| Temperature | Provides energy to initiate bond exchange | Increased rate of rearrangement and stress relaxation |
| Steric Hindrance | Can lower the activation energy for exchange | Facilitates rearrangements at lower temperatures |
| Disulfide Concentration | Affects the density of dynamic cross-links | Higher concentration can lead to faster stress relaxation |
This table outlines the key factors that generally govern thermally-activated network rearrangements in polymers containing dynamic disulfide bonds.
Emerging Research Directions and Future Perspectives in the Field of T Buo2c Peg6 Ss Peg6 Co2tbu Chemistry
Innovations in PEG Linker Design and Advanced Architectures
The functionality of t-BuO2C-PEG6-SS-PEG6-CO2tBu is intrinsically linked to its PEGylated structure. Recent advancements in PEG linker technology are paving the way for enhanced control over the properties and performance of such molecules.
Development of Monodisperse and Precisely Engineered PEG Linkers
A significant shift in the field has been the move from polydisperse to monodisperse PEG linkers. technologynetworks.combiochempeg.com Polydisperse PEGs are mixtures of polymer chains with varying lengths, which can lead to inconsistencies in biological applications. biochempeg.com In contrast, monodisperse PEGs, which have a precise and discrete molecular weight, offer greater reproducibility and a more thorough understanding of reaction dynamics. biochempeg.cominternational-biopharma.com This precision is crucial in the design of sophisticated materials where batch-to-batch consistency is paramount. international-biopharma.com
The use of monodisperse PEG linkers, such as the PEG6 units in this compound, allows for precise control over the linker's length, which in turn influences properties like aqueous solubility, hydrodynamic radius, and steric hindrance. precisepeg.com Companies now offer a wide array of monodisperse PEG derivatives with various functional groups, enabling the custom synthesis of molecules for specific applications. biochempeg.comopenpr.com These precisely engineered linkers are instrumental in developing advanced drug delivery systems, including antibody-drug conjugates (ADCs) and targeted protein degraders. precisepeg.compurepeg.com The defined structure of monodisperse PEGs helps in creating a protective shield around payloads, improving solubility, stability, and pharmacokinetic profiles. openpr.comdiagnosticsworldnews.com
Rational Design of Orthogonally Cleavable Linkers for Specific Environmental Triggers
The disulfide bond in this compound is a key feature, rendering the molecule responsive to reducing environments. This concept is part of a broader strategy of designing linkers that are cleavable under specific environmental triggers. researchgate.net Disulfide linkers are particularly attractive because they are stable in the extracellular environment but can be cleaved by the higher concentrations of reducing agents like glutathione (B108866) found inside cells.
Researchers are exploring the design of various cleavable linkers that respond to different stimuli, such as changes in pH, the presence of specific enzymes, or exposure to light. technologynetworks.comresearchgate.net This allows for the development of "smart" materials that can release a payload in a controlled manner at a specific location and time. researchgate.net The rational design of these linkers involves selecting moieties that are stable under physiological conditions but labile in the target microenvironment. For instance, linkers can be designed to be sensitive to the acidic conditions of tumor tissues or the redox potential within cancer cells. mdpi.com The development of orthogonally cleavable linkers, which can be cleaved by different, non-interfering triggers, offers the potential for even more complex and controlled release profiles. umn.edu
Advanced Synthetic Methodologies for Complex Disulfide-Containing Polymer Systems
The synthesis of polymers incorporating disulfide bonds, such as those related to this compound, has benefited from the development of novel and efficient polymerization techniques.
Integration of Multi-Component Reactions for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all reactants, are gaining traction in polymer synthesis for their efficiency and atom economy. wiley-vch.de Recent research has demonstrated the use of spontaneous multicomponent polymerization for the green synthesis of sulfur-containing polymers using carbon disulfide (CS2) as a feedstock. chemrxiv.orgchemrxiv.org This approach allows for the creation of complex polymer structures in a one-pot reaction, often under mild conditions. wiley-vch.dechemrxiv.org Such methodologies offer a promising avenue for the efficient synthesis of a diverse range of disulfide-containing polymers with well-defined structures and high molecular weights. chemrxiv.orgresearchgate.net
Controlled Polymerization Techniques for Disulfide-Functionalized Monomers
Controlled/living radical polymerization (CLRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers. rsc.orgresearchgate.net These methods allow for precise control over molecular weight, architecture, and functionality. researchgate.netacs.org
In the context of disulfide-containing polymers, CLRP enables the synthesis of polymers with disulfide bonds in the main chain or as pendant groups. rsc.org For example, monomers containing disulfide moieties can be polymerized to create materials that can be cleaved under reducing conditions. rsc.org Anion-binding catalysis has also been reported as a method to control the ring-opening polymerization of 1,2-dithiolanes, leading to linear poly(disulfide)s with narrow dispersity and high regioregularity. chemrxiv.org These controlled polymerization techniques are crucial for creating complex architectures, such as block copolymers and polymer brushes, which are essential for advanced applications. acs.org
Tailoring Stimuli-Responsiveness for Enhanced Performance in Advanced Material Applications
The disulfide bond in this compound makes it a redox-responsive molecule. The ability to tailor this and other forms of stimuli-responsiveness is a key driver of innovation in advanced materials. researchgate.netrsc.org
Stimuli-responsive polymers can undergo significant changes in their physical or chemical properties in response to external triggers like temperature, pH, light, and redox potential. mdpi.com This "smart" behavior is being harnessed for a variety of applications, including drug delivery, tissue engineering, and sensors. mdpi.commdpi.com
Redox-responsive polymers, in particular, are of great interest for biomedical applications due to the significant differences in redox potential between the extracellular and intracellular environments. mdpi.comrsc.org Materials containing disulfide bonds can be designed to be stable in the bloodstream but to disassemble and release their cargo within the reducing environment of a cell. The performance of these materials can be fine-tuned by adjusting the polymer architecture and the density of the responsive groups. rsc.orgresearchgate.net By combining redox-responsiveness with other triggers, such as pH sensitivity, researchers are developing multi-stimuli-responsive materials with highly specific and controlled behaviors. mdpi.com
Challenges and Opportunities in Process Optimization and Scalability for Academic Synthesis
The synthesis of complex, well-defined molecules like t-BuO₂C-PEG₆-SS-PEG₆-CO₂tBu presents distinct challenges, particularly when transitioning from small-scale laboratory synthesis to larger, multi-gram quantities required for extensive studies. However, these challenges also create opportunities for innovation in synthetic chemistry.
Challenges in Synthesis and Scale-up:
The primary hurdles in the academic synthesis of this compound involve achieving high purity, ensuring consistent yields, and adapting laboratory procedures for larger scales. Known synthetic routes for similar complex ligands often suffer from inconsistent outcomes and require tedious purification methods. beilstein-journals.orgcaltech.edu
Control of Polydispersity: The synthesis of monodisperse PEG chains of a specific length (hexamer in this case) is non-trivial. Traditional polymerization methods yield a range of chain lengths, and while discrete PEG (dPEG®) products are available, their synthesis requires precise, multi-step procedures that can be difficult and costly to scale. interchim.fr
Disulfide Bond Formation: The creation of the central disulfide bridge, typically through the oxidation of corresponding thiol precursors, must be carefully controlled to prevent the formation of side products or incomplete reactions. The stability of the disulfide bond itself can be a concern, as it is susceptible to premature cleavage. nih.gov
Purification: The purification of the final product is often the most significant bottleneck. The molecule's high molecular weight (851.1 g/mol ) and flexible, non-crystalline nature make techniques like distillation or simple crystallization ineffective. nih.gov Consequently, purification relies heavily on column chromatography, a process that is time-consuming, solvent-intensive, and difficult to scale efficiently. beilstein-journals.org
Cost and Reagent Availability: The specialized starting materials and reagents required for the synthesis can be expensive, limiting the scale at which the compound can be produced in an academic setting.
Opportunities for Optimization:
Addressing these challenges opens avenues for developing more robust and efficient synthetic methodologies.
Advanced Purification Techniques: Moving beyond traditional chromatography, methods such as preparative high-performance liquid chromatography (HPLC) or tangential flow filtration could be optimized for this class of molecules, enabling higher throughput and purity on a larger scale.
Flow Chemistry: The adoption of continuous flow chemistry presents a significant opportunity. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, better purity, and improved safety. This methodology is inherently more scalable than batch processing.
Table 1: Summary of Challenges and Opportunities in Synthesis
| Challenge | Opportunity |
|---|---|
| Achieving monodisperse PEG chains | Development of scalable, high-purity oligomer synthesis |
| Controlling disulfide bond formation | Optimization of oxidation conditions; use of flow chemistry |
| Tedious purification (chromatography) | Implementation of advanced purification like preparative HPLC |
| High cost of starting materials | Designing more efficient routes from cheaper precursors |
Synergistic Research Across Polymer Chemistry, Materials Science, and Biomedical Engineering
The unique architecture of t-BuO₂C-PEG₆-SS-PEG₆-CO₂tBu positions it at the intersection of polymer chemistry, materials science, and biomedical engineering. Its features are leveraged differently in each field, leading to synergistic advancements where progress in one area fuels innovation in others.
Role in Polymer Chemistry:
In polymer chemistry, the compound serves as a well-defined building block or crosslinker for creating advanced macromolecular structures. researchgate.net
Stimulus-Responsive Polymers: The disulfide bond is the key functional unit for creating "smart" polymers that can respond to redox stimuli. nih.gov Polymer networks crosslinked with this molecule can be designed to degrade or alter their structure in the presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione. acs.org
Hydrogel Formation: This molecule can be used to form disulfide-crosslinked PEG hydrogels. acs.org Research in this area focuses on controlling the kinetics of gelation and the mechanical properties of the resulting gel by varying factors like polymer concentration. acs.org
Applications in Materials Science:
Materials scientists utilize the compound to create functional materials with dynamic and tunable properties.
Self-Healing Materials: The reversible nature of the disulfide bond can be exploited to create self-healing materials. When a material crosslinked with disulfide bonds is damaged, the bonds can be reformed under oxidative conditions, restoring the material's integrity. nih.gov
Controlled Release Systems: The molecule can be incorporated into a material matrix to entrap therapeutic agents or other molecules. The degradation of the matrix via disulfide bond cleavage in a target environment leads to the controlled release of the payload. acs.org
Impact on Biomedical Engineering:
In biomedical engineering, the focus is on leveraging the biocompatibility of PEG and the redox-sensitivity of the disulfide bond for therapeutic and diagnostic applications.
Drug Delivery Vehicles: The molecule is an ideal linker for creating drug delivery systems that target the intracellular environment. purepeg.com Nanoparticles or drug conjugates synthesized with this linker remain stable in the bloodstream but release their therapeutic cargo inside cells where the glutathione concentration is significantly higher. acs.org
PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides, known as PEGylation, is a clinically proven strategy to enhance their therapeutic efficacy by increasing their circulatory half-life. nih.govscispace.com Using a cleavable disulfide linker allows for the eventual release of the unmodified, native protein at the target site, which can be crucial for retaining full biological activity. researchgate.net
Tissue Engineering Scaffolds: Biodegradable hydrogels formed using this crosslinker serve as temporary scaffolds that support cell growth and tissue regeneration. The scaffold degrades as new tissue is formed, eventually being cleared from the body.
Table 2: Synergistic Application of Molecular Features
| Molecular Feature | Polymer Chemistry | Materials Science | Biomedical Engineering |
|---|---|---|---|
| PEG₆ Chains | Provides solubility and defined spacing | Confers hydrophilicity and prevents non-specific protein adsorption on surfaces | Enhances biocompatibility and improves pharmacokinetic profiles (PEGylation) scispace.com |
| Disulfide Bond | Enables formation of redox-degradable polymer networks acs.org | Creates stimulus-responsive and self-healing materials nih.gov | Acts as a trigger for intracellular drug release acs.org |
| t-BuO₂C Groups | Serve as protected handles for post-polymerization modification | Allows for surface functionalization after deprotection | Provides a latent carboxylic acid for conjugation to drugs or biomolecules |
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| tert-butoxycarbonyl-PEG₆-disulfide-PEG₆-carboxy-tert-butyl ester | t-BuO₂C-PEG₆-SS-PEG₆-CO₂tBu |
| Glutathione | GSH |
| Dithiothreitol | DTT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
